Ethyldibromogermane
Description
Ethyldibromogermane (C₂H₅GeBr₂) is an organogermanium compound featuring one ethyl group and two bromine atoms bonded to a central germanium atom. The molecular weight of this compound is approximately 261.44 g/mol (calculated using atomic weights: Ge = 72.63, Br = 79.904 × 2, C₂H₅ = 29). It is presumed to exist as a liquid under standard conditions, akin to structurally related compounds like Diethyldichlorogermane .
Organogermanium halides such as this compound are primarily employed as intermediates in synthetic chemistry, particularly in cross-coupling reactions and materials science. The bromine substituents enhance electrophilicity, making this compound reactive toward nucleophilic substitution or transmetallation processes.
Properties
CAS No. |
14287-66-2 |
|---|---|
Molecular Formula |
C2H5Br2Ge |
Molecular Weight |
261.5 g/mol |
InChI |
InChI=1S/C2H5Br2Ge/c1-2-5(3)4/h2H2,1H3 |
InChI Key |
RNTSKIWERBJSGU-UHFFFAOYSA-N |
SMILES |
CC[Ge](Br)Br |
Canonical SMILES |
CC[Ge](Br)Br |
Synonyms |
Ethyldibromogermane |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
*Inferred properties based on analogous compounds.
Structural and Reactivity Comparisons
- Halogen Influence : this compound’s bromine substituents render it more reactive than chlorinated analogs like Diethyldichlorogermane (C₄H₁₀Cl₂Ge). Bromine’s lower electronegativity and larger atomic radius facilitate nucleophilic substitution reactions, making this compound a superior electrophile in synthetic pathways .
- Steric Effects : Compared to Tetrabutylgermane (C₁₆H₃₆Ge), which has four bulky butyl groups, this compound’s single ethyl group reduces steric hindrance, enabling faster reaction kinetics in cross-coupling applications. This contrasts with triethyl-substituted germanes in , where steric bulk slows reactivity .
- Thermal Stability : Bromogermane (BrGeH₃), a simpler germanium bromide, exhibits higher volatility and lower thermal stability due to its lack of organic substituents. This compound’s ethyl group likely enhances stability, enabling handling at moderate temperatures .
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